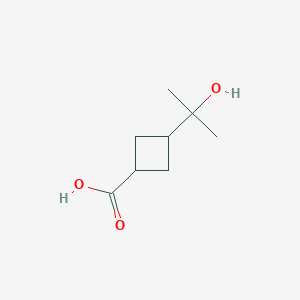

trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid

Description

trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1 and a 2-hydroxypropan-2-yl substituent at position 3 in a trans configuration. The cyclobutane ring introduces significant steric strain, influencing its reactivity and conformational flexibility.

Properties

IUPAC Name |

3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2,11)6-3-5(4-6)7(9)10/h5-6,11H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEGZBJHMBTOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC(C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence and Conditions

The patented method comprises three stages: cyanosilylation, cyclization, and hydrolysis.

Stage 1: Cyanosilylation of Bicyclic Ketone

-

Starting Material : Bicyclic ketone (Compound II, 80.00 g, 0.454 mol).

-

Reagents : Trimethylsilyl cyanide (TMSCN, 54.05 g, 0.545 mol), potassium carbonate (K₂CO₃, 75.32 g, 0.545 mol).

-

Conditions : Tetrahydrofuran (THF, 600 mL), 20°C, 3 hours.

-

Outcome : Red liquid (Compound III, 120.0 g, 96% yield).

-

Characterization : ESI-TOF m/z [M+H]⁺: 276 (calculated for C₁₅H₂₁NO₂Si: 275).

Stage 2: Cyclization and Esterification

-

Reagents : Thionyl chloride (SOCl₂, 80.90 g, 0.684 mol), methanol (MeOH, 500 mL).

-

Conditions : Dropwise addition under ice-cooling, reflux at 55°C for 3 hours.

-

Outcome : Cyclobutane ester (Compound IV-1, 80.0 g).

Stage 3: Hydrolysis to Carboxylic Acid

Critical Analysis of the Method

-

Yield : The overall yield from Compound II to Compound I is approximately 73%, with Stage 1 achieving 96% efficiency.

-

Stereochemical Control : The trans configuration is favored during cyclization, likely due to steric hindrance from the bicyclic precursor.

-

Scalability : Demonstrated on a 80-gram scale, suggesting industrial applicability.

Alternative Synthetic Routes and Comparative Data

While the patent method dominates literature, other strategies inferred from related cyclobutane syntheses include:

[2+2] Cycloaddition Approaches

Photochemical or thermal [2+2] cycloadditions could theoretically construct the cyclobutane core. For example, coupling ethylene derivatives with α,β-unsaturated carbonyl compounds might yield cyclobutane intermediates. However, no direct applications to the target compound are documented.

Carboxylic Acid Fluorination

Sulfur tetrafluoride (SF₄) reactions with cyclobutane carboxylic acids could introduce fluorinated groups. While irrelevant to the hydroxypropan-2-yl substituent, this highlights the versatility of cyclobutane carboxylates in functionalization.

Reaction Optimization and Challenges

Key Parameters

-

Temperature : Stage 2 requires strict temperature control (<35°C during SOCl₂ addition) to prevent side reactions.

-

Solvent Choice : THF in Stage 1 ensures solubility of K₂CO₃ and TMSCN, while MeOH in Stage 2 facilitates esterification.

Common Pitfalls

-

Impurity Formation : Over-hydrolysis during Stage 3 may degrade the product. Acidification to pH 2–3 is critical.

-

Moisture Sensitivity : TMSCN and SOCl₂ necessitate anhydrous conditions to avoid reagent decomposition.

Table 1: Summary of Patent Synthesis

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Bicyclic ketone (II) | TMSCN, K₂CO₃, THF, 20°C, 3h | Compound III | 96 |

| 2 | Compound III | SOCl₂, MeOH, 55°C, 3h | Compound IV-1 | 83 |

| 3 | Compound IV-1 | NaOH/HCl, RT | Compound I | 92 |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 158.2 g/mol |

| Purity | ≥97% |

| Storage Conditions | Room temperature |

| CAS Number | 1940136-70-8 |

Industrial and Research Implications

The patented method’s scalability (gram-to-kilogram scale) makes it suitable for pharmaceutical manufacturing. Future research could explore:

-

Enzymatic Hydrolysis : Replace harsh acid/base conditions with lipases for greener synthesis.

-

Catalytic Asymmetric Synthesis : Develop chiral catalysts to enhance enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Thionyl chloride (SOCl₂) for converting the hydroxy group to a chloride.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of chlorides or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Synthesis :

- Trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid serves as a valuable building block in the synthesis of various pharmaceuticals. Its functional groups allow for modifications that can lead to the development of new therapeutic agents.

- It has been highlighted for its potential in creating compounds with specific biological activities, making it a candidate for further investigation in drug design.

- Anticancer Research :

Organic Synthesis

The compound's structure facilitates several key reactions that are beneficial in organic synthesis:

- Reactivity : The presence of both carboxylic acid and hydroxyl groups enables this compound to participate in esterification, amidation, and other nucleophilic substitution reactions. This versatility makes it suitable for synthesizing complex molecules.

- Synthetic Routes : Various synthetic methodologies have been developed to produce this compound, emphasizing its importance as an intermediate in organic chemistry. These methods often focus on optimizing reaction conditions to enhance yield and reduce costs .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid | Cyclobutane derivative | Contains a tert-butoxycarbonyl group |

| 3-Hydroxycyclobutanecarboxylic acid | Cyclobutane derivative | Lacks the hydroxypropan substituent |

| 4-Methylcyclobutanecarboxylic acid | Cyclobutane derivative | Contains a methyl group at position 4 |

This table illustrates the diversity within cyclobutane derivatives while highlighting the unique substituents present in this compound that may influence its chemical behavior and potential applications.

Case Studies and Research Findings

Recent research has focused on exploring the pharmacological properties of cyclobutane derivatives, including this compound:

- Pharmacological Investigations : A study examined various derivatives for their ability to inhibit cancer cell growth selectively, revealing promising results for certain compounds derived from cyclobutane scaffolds. These findings suggest avenues for developing targeted therapies that minimize side effects associated with traditional chemotherapy .

- Synthetic Methodologies : Research highlighted innovative synthetic routes that enhance the efficiency of producing cyclobutane derivatives. One such method involves using readily available raw materials and mild reaction conditions, making large-scale applications more feasible .

Mechanism of Action

The mechanism of action of trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the carboxylic acid group play crucial roles in its reactivity and interactions with other molecules . The compound may act as a ligand, binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Key Research Findings

Synthetic Methods: Cyclobutane carboxylic acids are typically synthesized via alkaline hydrolysis (e.g., NaOH reflux) followed by chromatographic purification, as seen in (±)-trans-2-aminocyclobutanecarboxylic acid synthesis . Enzymatic routes (e.g., laccase-mediated dimerization) are preferred for complex substituents like benzodioxane skeletons .

Biological Relevance : Unlike pyrethroid metabolites (e.g., trans-3-(2,2-dichlorovinyl)...), the target compound lacks halogenation, reducing environmental persistence. Its hydroxyl group may enable hydrogen bonding in drug-receptor interactions.

Ring Strain Effects: Cyclobutane’s larger ring reduces strain compared to cyclopropane derivatives, enhancing thermal stability. For example, cyclopropane-based 1-aminocyclopropane-1-carboxylic acid rapidly metabolizes in plants due to high reactivity .

Biological Activity

trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 158.2 g/mol. Its structure features a cyclobutane ring substituted with a hydroxypropan-2-yl group and a carboxylic acid group, which are crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of suitable precursors. A common method includes the reaction of cyclobutanone with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, at temperatures ranging from 0 to 8 °C. This method allows for the production of the compound in high yield and purity, making it suitable for further biological studies.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of cycloalkane carboxylic acids can inhibit enzymes associated with hormone-dependent cancers, such as AKR1C1 and AKR1C3. These enzymes are implicated in steroid metabolism, making them potential targets for cancer therapy .

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially leading to inhibition that could be beneficial in treating various diseases. For instance, studies have demonstrated that γ-arylated cycloalkane acids exhibit significant biological activity even without further modifications .

- Synthetic Applications : Due to its unique structure, this compound serves as a valuable building block in organic synthesis, particularly in generating complex molecules with potential therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with biomolecular targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The carboxylic acid moiety plays a pivotal role in forming ionic bonds with active sites on enzymes or receptors, while the hydroxypropan-2-yl group enhances solubility and bioavailability .

Comparative Analysis

A comparison between trans and cis isomers of 3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid reveals distinct differences in their reactivity and biological profiles:

| Property | trans Isomer | cis Isomer |

|---|---|---|

| Structural Configuration | Hydroxypropan-2-yl group opposite carboxylic acid | Hydroxypropan-2-yl group same side as carboxylic acid |

| Reactivity | Higher due to steric accessibility | Lower due to steric hindrance |

| Biological Activity | Potentially more effective as enzyme inhibitors | May have different or reduced activity |

Case Studies

Several case studies have explored the therapeutic potential of cyclobutane derivatives:

- Study on AKR Inhibition : A recent investigation demonstrated that structurally similar compounds effectively inhibited AKR enzymes involved in steroid metabolism, highlighting the potential of trans-cyclobutane derivatives in cancer treatment .

- Synthesis and Biological Evaluation : Research has shown that compounds derived from trans-cyclobutane acids can be synthesized through streamlined methods resulting in high yields, which are then evaluated for their anticancer properties against various cell lines .

Q & A

Q. What are the established synthetic routes for trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclobutane ring functionalization. A common approach includes:

- Cyclization reactions using precursors like substituted cyclobutane derivatives. For example, describes refluxing (±)-cis-3 with NaOH in methanol (4–12 hours), followed by acidification to pH 2–3 and purification via flash chromatography, yielding 70–100% .

- Optimization strategies : Adjusting reaction time (e.g., 4 vs. 12 hours in ), temperature control (e.g., cooling to 0°C during acidification), and solvent selection (methanol for solubility). Alternative methods, such as using trimethylsilyl cyanide under mild conditions, are noted in for related cyclobutane derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, validates trans-stereochemistry via coupling constants and peak splitting patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad O-H stretch ~3300 cm⁻¹) .

- X-ray Crystallography : Used for absolute configuration determination, as seen in for structurally similar cyclobutane derivatives .

Q. How does the cyclobutane ring influence the compound’s stability under different conditions?

Methodological Answer:

- Ring Strain : The cyclobutane ring’s inherent strain increases reactivity. Stability studies should monitor decomposition under thermal stress (e.g., via TGA) or acidic/basic conditions (e.g., uses pH 2–3 during synthesis without ring opening) .

- Solubility : Cyclobutane derivatives often exhibit lower solubility in polar solvents. Pre-formulation studies (e.g., in DMSO or ethanol) are recommended, as noted in for related compounds .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound?

Methodological Answer:

- Chiral Auxiliaries : Use Boc-protected intermediates (e.g., t-butyloxycarbonyl in ) to control stereochemistry during cyclization .

- Catalytic Asymmetric Synthesis : Explore palladium or organocatalysts for enantioselective cyclobutane formation. Computational modeling (e.g., DFT) can predict transition states to optimize catalyst design .

Q. What computational methods are used to predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina assess binding affinity to enzymes or receptors. For example, highlights trifluoromethyl-substituted analogs interacting with hydrophobic pockets in drug targets .

- Molecular Dynamics (MD) : Simulate compound-protein interactions over time to evaluate stability, as applied in for benzoylcyclopentane derivatives .

Q. How can researchers resolve contradictions in reactivity data from substituent variations on the cyclobutane ring?

Methodological Answer:

- Controlled Comparative Studies : Systematically replace substituents (e.g., hydroxypropan-2-yl vs. trifluoromethyl in vs. 7) and measure kinetic parameters (e.g., rate constants in nucleophilic reactions) .

- Statistical Analysis : Use multivariate regression to isolate substituent effects (e.g., electronic vs. steric contributions) .

Q. What steps are essential in purification to avoid by-products?

Methodological Answer:

- Flash Chromatography : Use gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers, as in .

- Ion-Exchange Chromatography : Effective for carboxylic acid purification (e.g., uses this post-trifluoroacetic acid deprotection) .

Q. How to design assays to evaluate biological activity, considering structural analogs?

Methodological Answer:

- In Vitro Enzymatic Assays : Test inhibition of target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using fluorogenic substrates.

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., ’s trifluoromethyl vs. hydroxypropan-2-yl substituents) to identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.